molecular formula C17H27NO3 B3859893 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate

Cat. No.: B3859893
M. Wt: 293.4 g/mol
InChI Key: AGSMUKLNMPEAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexanamine oxalate, also known as methoxetamine (MXE), is a synthetic dissociative drug that is chemically related to ketamine and phencyclidine (PCP). MXE was first synthesized in the late 1990s and gained popularity as a recreational drug in the early 2010s. Despite its recreational use, MXE has also been studied for its potential therapeutic applications in scientific research.

Mechanism of Action

MXE is a non-competitive NMDA receptor antagonist, which means that it blocks the activity of the NMDA receptor in the brain. This results in a dissociative state, where the user feels disconnected from their surroundings and experiences altered perceptions of reality. MXE also affects other neurotransmitter systems in the brain, including dopamine, serotonin, and GABA.
Biochemical and Physiological Effects
MXE has been shown to cause a range of biochemical and physiological effects in animal models. These include changes in brain activity, alterations in heart rate and blood pressure, and changes in body temperature. MXE has also been shown to have neuroprotective effects, which may be beneficial in the treatment of certain neurological disorders.

Advantages and Limitations for Lab Experiments

MXE has several advantages for use in scientific research, including its potent and selective effects on the NMDA receptor, its ability to induce a dissociative state, and its potential therapeutic applications. However, MXE also has several limitations, including its potential for abuse and its lack of FDA approval for use in humans.

Future Directions

There are several future directions for research on MXE, including further studies on its potential therapeutic applications, investigations into its mechanism of action, and studies on its potential for abuse and addiction. Additionally, research is needed to determine the long-term effects of MXE use on the brain and body, as well as its potential for interactions with other drugs and medications.

Scientific Research Applications

MXE has been studied for its potential therapeutic applications in scientific research, particularly in the field of psychiatry. MXE has been shown to have antidepressant and anxiolytic effects in animal models, and may have potential as a treatment for depression and anxiety disorders in humans. MXE has also been studied for its potential use in treating addiction to other substances, such as opioids and alcohol.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO3/c1-19-15-7-5-4-6-14(15)18-11-10-13-8-9-16(20-2)17(12-13)21-3/h8-9,12,14-15,18H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSMUKLNMPEAMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCCC1NCCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.